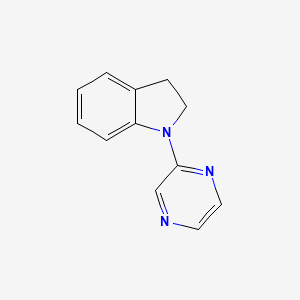

1-(Pyrazine-2-yl)indoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-(Pyrazine-2-yl)indoline” is a compound that contains an indoline and a pyrazine ring . Indoline, also known as 2,3-dihydroindole, is a bicyclic organic heterocyclic compound with aromatic and weakly basic properties . Pyrazine is a natural product found in various organisms and is used as a flavor in raw foods .

Synthesis Analysis

The synthesis of pyrazinoindoles involves the annulation of a pyrazine ring to a functionalized indole ring. This can be achieved through condensation of carbonyl compounds, radical reactions catalyzed by transition metals, and hypervalent iodine compounds . A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .

Molecular Structure Analysis

The molecular structure of “1-(Pyrazine-2-yl)indoline” consists of an indoline and a pyrazine ring . The indoline structure is a bicyclic organic heterocyclic compound with aromatic and weakly basic properties .

Chemical Reactions Analysis

The primary approach to the synthesis of these heterocyclic systems is the annulation of a pyrazine ring to a functionalized indole ring by means of condensation of carbonyl compounds, radical reactions catalyzed by transition metals, as well as hypervalent iodine compounds .

Physical And Chemical Properties Analysis

Indoline, a component of “1-(Pyrazine-2-yl)indoline”, is a bicyclic organic heterocyclic compound with aromatic and weakly basic properties .

Aplicaciones Científicas De Investigación

Medicinal Applications

The compound has been found to have varied medicinal applications . For instance, N-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines, which are related compounds, have received great attention due to their varied medicinal applications .

Antimicrobial Activity

Pyrrolopyrazine derivatives, which include the compound , have shown significant antimicrobial activity . This makes them valuable in the development of new antimicrobial drugs.

Anti-inflammatory Activity

The compound has also been associated with anti-inflammatory activity . This suggests potential use in the treatment of conditions characterized by inflammation.

Antiviral Activity

Pyrrolopyrazine derivatives have demonstrated antiviral properties . This indicates potential use in the development of antiviral drugs.

Antifungal Activity

The compound has shown antifungal activity , suggesting its potential use in the treatment of fungal infections.

Antioxidant Activity

The compound has been associated with antioxidant activity . Antioxidants are crucial in protecting the body from damage by free radicals, and thus this compound could have potential health benefits.

Antitumor Activity

The compound has demonstrated antitumor activity , indicating its potential use in cancer treatment.

Kinase Inhibitory Activity

The compound has shown kinase inhibitory activity . Kinases are enzymes that play a key role in various cellular processes, including cell signaling, growth, and division. Inhibitors can be used in the treatment of diseases such as cancer.

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-pyrazin-2-yl-2,3-dihydroindole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3/c1-2-4-11-10(3-1)5-8-15(11)12-9-13-6-7-14-12/h1-4,6-7,9H,5,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLIUIRYNQYNGCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C3=NC=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Pyrazine-2-yl)indoline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(5Z)-5-(4-hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-oxo-2H-chromen-6-yl)propanamide](/img/structure/B2516003.png)

![4'-[(benzylamino)sulfonyl]-N-(3-chlorophenyl)biphenyl-3-carboxamide](/img/no-structure.png)

![2-(1-Benzylindol-3-yl)sulfanyl-1-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2516009.png)